molecular formula C6H6N4OS B595602 6-(Methylthio)-1H-pyrazolo[3,4-D]pyrimidin-3(2H)-one CAS No. 100047-42-5

6-(Methylthio)-1H-pyrazolo[3,4-D]pyrimidin-3(2H)-one

Cat. No.: B595602
CAS No.: 100047-42-5
M. Wt: 182.201
InChI Key: AERITGXHLJUXPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Methylthio)-1H-pyrazolo[3,4-D]pyrimidin-3(2H)-one is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry and pharmacology. This compound features a pyrazolo[3,4-D]pyrimidine core, which is a fused ring system combining pyrazole and pyrimidine rings. The presence of a methylthio group at the 6-position adds to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Methylthio)-1H-pyrazolo[3,4-D]pyrimidin-3(2H)-one typically involves the construction of the pyrazolo[3,4-D]pyrimidine core followed by the introduction of the methylthio group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the preparation of 8-chloro-2-(methylthio)pyrido[3,4-D]pyrimidine intermediates can be achieved through a series of reactions involving chlorination and methylthiolation .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis protocols. This would include optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-(Methylthio)-1H-pyrazolo[3,4-D]pyrimidin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyrazolo[3,4-D]pyrimidine core or the methylthio group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the pyrazolo[3,4-D]pyrimidine core .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-(Methylthio)-1H-pyrazolo[3,4-D]pyrimidin-3(2H)-one involves its interaction with specific molecular targets. For instance, it has been studied as an antagonist of serotonin 5-HT6 receptors, where it binds to the receptor and inhibits its activity. This interaction involves the methylthio group and the pyrazolo[3,4-D]pyrimidine core, which fit into the receptor’s binding site and block its function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Methylthio)-1H-pyrazolo[3,4-D]pyrimidin-3(2H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a serotonin receptor antagonist and potential kinase inhibitor sets it apart from other similar compounds .

Properties

IUPAC Name

6-methylsulfanyl-1,2-dihydropyrazolo[3,4-d]pyrimidin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4OS/c1-12-6-7-2-3-4(8-6)9-10-5(3)11/h2H,1H3,(H2,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AERITGXHLJUXPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C2C(=N1)NNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20652828
Record name 6-(Methylsulfanyl)-1,2-dihydro-3H-pyrazolo[3,4-d]pyrimidin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20652828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100047-42-5
Record name 1,2-Dihydro-6-(methylthio)-3H-pyrazolo[3,4-d]pyrimidin-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=100047-42-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(Methylsulfanyl)-1,2-dihydro-3H-pyrazolo[3,4-d]pyrimidin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20652828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.